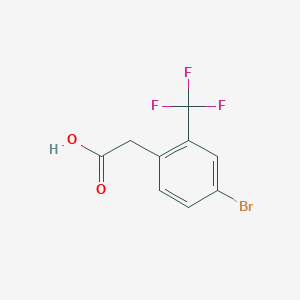
Ácido 4-bromo-2-(trifluorometil)fenilacético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This compound can be synthesized by the reaction of 4-bromo-2-(trifluoromethyl)benzoyl chloride with potassium acetate in a solvent such as dimethylformamide.Molecular Structure Analysis
The molecular formula of “4-Bromo-2-(trifluoromethyl)phenylacetic acid” is C9H6BrF3O2 . The molecular weight is 283.04 .Aplicaciones Científicas De Investigación
Síntesis de Agentes Antitrombóticos
Ácido 4-bromo-2-(trifluorometil)fenilacético: se ha utilizado en la síntesis de posibles agentes antitrombóticos . Estos agentes son cruciales para prevenir la trombosis, una condición que conduce a la formación de coágulos de sangre dentro de un vaso sanguíneo y puede resultar en condiciones potencialmente mortales como un derrame cerebral o un ataque cardíaco.
Inhibidores de Lipoxigenasa
El compuesto también se utiliza en la creación de inhibidores de la lipoxigenasa . La lipoxigenasa es una enzima que cataliza la dioxigenación de ácidos grasos poliinsaturados en lípidos. Los inhibidores de esta enzima tienen aplicaciones terapéuticas potenciales en el tratamiento del asma, las alergias y otras condiciones inflamatorias.
Intermediarios de Síntesis Orgánica
La reacción de α-bromación de compuestos carbonílicos, incluidos los derivados del This compound, es significativa en la química orgánica. Los productos α-bromados son intermediarios importantes en la síntesis orgánica, encontrando amplias aplicaciones en la producción de productos farmacéuticos, pesticidas y otros productos químicos .
Enseñanza Experimental
Este compuesto se ha utilizado en la enseñanza experimental para involucrar a estudiantes de pregrado en experimentos de innovación química. Sirve como un ejemplo práctico para mejorar los niveles de alfabetización científica de los estudiantes y fomentar la conciencia de la innovación, así como la aptitud práctica .
Reacciones de Acoplamiento Cruzado Suzuki-Miyaura
This compound: puede actuar como un reactivo en reacciones de acoplamiento cruzado Suzuki-Miyaura selectivas al sitio . Este tipo de reacción es una herramienta poderosa para formar enlaces carbono-carbono y se utiliza ampliamente en la síntesis de compuestos orgánicos complejos, incluidos productos farmacéuticos y polímeros.
Reacciones de Acoplamiento Mediadas por Paladio
El compuesto se puede utilizar en la síntesis de intermediarios biarílicos mediante el acoplamiento mediado por paladio con varios ácidos arílicos bórnicos . Este método se utiliza a menudo en la creación de moléculas orgánicas complejas, particularmente en la industria farmacéutica.
Safety and Hazards
The safety information available indicates that “4-Bromo-2-(trifluoromethyl)phenylacetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
The compound is a synthetic reagent used in various chemical reactions
Mode of Action
The mode of action of 4-Bromo-2-(trifluoromethyl)phenylacetic acid is primarily chemical rather than biological. It is used as a reagent in chemical reactions, such as the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Biochemical Pathways
As a chemical reagent, it is involved in the formation of carbon-carbon bonds in the Suzuki–Miyaura coupling . The downstream effects of these reactions would depend on the specific context in which the compound is used.
Result of Action
The results of the action of 4-Bromo-2-(trifluoromethyl)phenylacetic acid are primarily observed at the chemical level. It is used as a reagent in chemical reactions, contributing to the formation of new compounds . The specific molecular and cellular effects would depend on the context of its use.
Action Environment
The action of 4-Bromo-2-(trifluoromethyl)phenylacetic acid can be influenced by various environmental factors. For instance, the outcomes of chemical reactions involving this compound can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-(trifluoromethyl)phenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol . These interactions are crucial for its role in biochemical processes, influencing the activity and function of the involved biomolecules.
Cellular Effects
The effects of 4-Bromo-2-(trifluoromethyl)phenylacetic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted to cause respiratory irritation and serious eye damage . These effects highlight its potential impact on cellular health and function.
Molecular Mechanism
At the molecular level, 4-Bromo-2-(trifluoromethyl)phenylacetic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound undergoes diolefination mediated by mono-N-protected amino acid ligands, which is a critical aspect of its molecular mechanism . These interactions are essential for understanding how the compound influences biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(trifluoromethyl)phenylacetic acid change over time. The compound’s stability and degradation are important factors to consider. It has been classified as harmful in contact with skin and if inhaled, indicating potential long-term effects on cellular function . These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(trifluoromethyl)phenylacetic acid vary with different dosages in animal models. At higher doses, the compound can cause toxic or adverse effects, such as skin irritation and serious eye damage . Understanding these dosage effects is essential for determining safe and effective concentrations for research and potential therapeutic applications.
Metabolic Pathways
4-Bromo-2-(trifluoromethyl)phenylacetic acid is involved in specific metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it undergoes diolefination mediated by mono-N-protected amino acid ligands . These interactions are critical for its role in metabolic processes.
Transport and Distribution
The transport and distribution of 4-Bromo-2-(trifluoromethyl)phenylacetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are essential for its activity and function. It has been noted to cause respiratory irritation, indicating its potential distribution in respiratory tissues .
Propiedades
IUPAC Name |
2-[4-bromo-2-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXXBLDSUVCST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214339-48-6 |
Source


|
| Record name | 2-[4-bromo-2-(trifluoromethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)
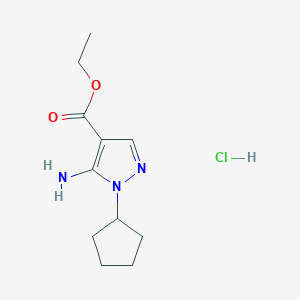
![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)

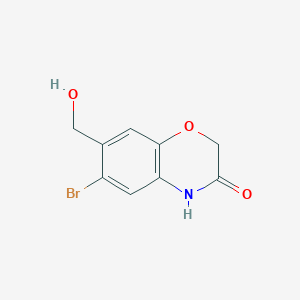
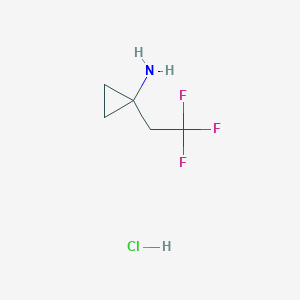
![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)
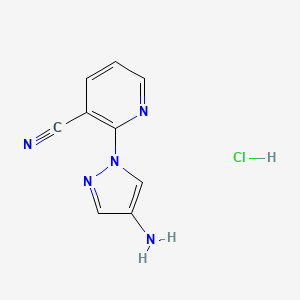

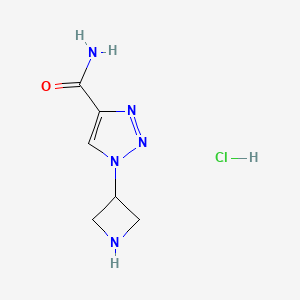

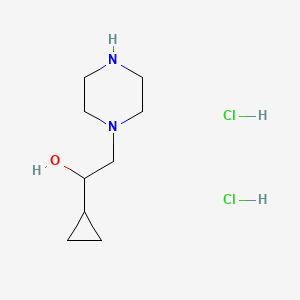
![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)
